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This technical guide provides a comprehensive overview of PT217 (also known as Peluntamig),

a first-in-class bispecific antibody targeting Delta-like ligand 3 (DLL3) and CD47 for the

treatment of small cell lung cancer (SCLC) and other neuroendocrine cancers.[1][2][3][4][5]

This document details the mechanism of action, preclinical findings, and the design of the

ongoing clinical evaluation of PT217.

Introduction to PT217 and its Targets
Small cell lung cancer is an aggressive neuroendocrine malignancy with a high mortality rate

and limited treatment options, particularly in the relapsed or refractory setting.[6] PT217 is an

IgG1-based bispecific antibody engineered to simultaneously engage two clinically validated

targets highly expressed on SCLC cells: DLL3 and CD47.[7][8]

Delta-like ligand 3 (DLL3): An inhibitory ligand of the Notch signaling pathway, DLL3 is

overexpressed on the surface of SCLC cells but has minimal expression in normal adult

tissues, making it an attractive therapeutic target.[9]

CD47: A cell surface protein that acts as a "don't eat me" signal to macrophages by binding

to SIRPα on their surface.[6] Cancer cells exploit this pathway to evade immune

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15589250?utm_src=pdf-interest
https://www.biospace.com/press-releases/phanes-therapeutics-announces-first-patient-dosed-in-clinical-study-of-peluntamig-pt217-in-combination-with-chemotherapy
https://www.curetoday.com/view/first-patient-with-small-cell-lung-cancer-dosed-with-peluntamig
https://www.prnewswire.com/news-releases/phanes-therapeutics-announces-first-patient-dosed-in-phase-1-study-of-pt217-for-small-cell-lung-cancer-and-other-neuroendocrine-cancers-expressing-dll3-301920004.html
https://www.phanesthera.com/news/phanes-therapeutics-announces-first-patient-dosed-in-clinical-study-of-peluntamig-pt217-in-combination-with-chemotherapy/
https://www.prnewswire.com/news-releases/phanes-therapeutics-pt217-granted-fast-track-designation-by-the-fda-302110778.html
https://aacrjournals.org/cancerres/article/82/12_Supplement/2908/700375/Abstract-2908-PT217-an-anti-DLL3-anti-CD47
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.TPS8128
https://www.onclive.com/view/fda-grants-orphan-drug-designation-to-pt217-for-sclc
https://www.springermedizin.de/emerging-therapies-targeting-the-delta-like-ligand-3-dll3-in-sma/25533814
https://aacrjournals.org/cancerres/article/82/12_Supplement/2908/700375/Abstract-2908-PT217-an-anti-DLL3-anti-CD47
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


surveillance.

By targeting both DLL3 and CD47, PT217 is designed to elicit a multi-pronged anti-tumor

immune response.[10]

Mechanism of Action
PT217's dual-targeting strategy is designed to overcome tumor immune evasion through two

primary mechanisms:

Blocking the CD47-SIRPα Axis: The anti-CD47 arm of PT217 binds to CD47 on SCLC cells,

preventing its interaction with SIRPα on macrophages. This blockade inhibits the "don't eat

me" signal, thereby promoting macrophage-mediated phagocytosis of tumor cells (Antibody-

Dependent Cellular Phagocytosis, ADCP).[6][11]

Inducing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The anti-DLL3 arm of

PT217 binds to DLL3 on the surface of SCLC cells. The Fc region of PT217 can then be

engaged by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading

to the targeted killing of tumor cells.[6][11]

Furthermore, the enhanced phagocytosis of tumor cells by antigen-presenting cells (APCs) like

macrophages is expected to increase the presentation of tumor neoantigens, potentially

leading to the activation of a T-cell-mediated adaptive immune response against DLL3-

expressing tumor cells.[3][10]

Preclinical and Clinical Development
Preclinical Data Summary
While specific quantitative data from preclinical studies have not been publicly detailed,

available information indicates the following:
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Preclinical Finding Description Reference

In Vivo Efficacy

PT217 demonstrated tumor

suppression activity in

xenograft mouse models of

small cell lung cancer.

[6][11]

Safety Profile

PT217 showed a good safety

profile in non-human primate

(NHP) studies.

[6]

Hematological Safety

In an NHP model, PT217

administered at doses of 3

mg/kg, 10 mg/kg, and 30

mg/kg did not adversely affect

red blood cell, hemoglobin,

white blood cell, and

reticulocyte counts within the

first 21 days of treatment. The

anti-CD47 arm of PT217 has

been engineered to have

minimal binding to human red

blood cells while maintaining

strong binding to CD47 on

tumor cells.

[3][8]

Binding Selectivity

In preclinical models, PT217

demonstrated increased total

selective binding compared to

anti-DLL3 monoclonal

antibodies, likely due to the

typically higher expression of

CD47 on cancer cells

compared to DLL3.

[8]

Clinical Trial Information
PT217, also known as Peluntamig, is currently being evaluated in a Phase 1/2 clinical trial

(SKYBRIDGE study; NCT05652686).[1][7][12][13][14]
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Clinical Trial Parameter Details Reference

Trial Identifier NCT05652686 [12][13]

Phase Phase 1/2 [7][13]

Study Title

An Open-label, Multicenter,

Dose Escalation, and Dose

Expansion Phase 1/2 Study

With Peluntamig (PT217)

Followed by a Key

ChemotherapY and/or

Checkpoint Inhibitor

ComBination in Patients With

NeuRoendocrIne Carcinomas

That Are Known to be DLL3

expressinG CancErs

(SKYBRIDGE)

[15]

Patient Population

Patients with unresectable

advanced or metastatic SCLC,

large cell neuroendocrine

carcinoma of the lung

(LCNEC), or extrapulmonary

neuroendocrine carcinoma

(EP-NEC) that have

progressed after standard of

care treatments.

[15]

Study Design

The study includes four parts:

Monotherapy Dose Escalation

(Part A), Dose Expansion (Part

B), Chemotherapy

Combination Therapy (Part C),

and ICI Combination Therapy

(Part D). The dose escalation

follows a 3+3 design.

[7]

Primary Objectives To evaluate the safety,

tolerability, dose-limiting

[13]
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toxicities, maximum tolerated

dose, and the recommended

Phase 2 dose of PT217.

Secondary Objectives

To assess the preliminary

efficacy and pharmacokinetics

of PT217.

[13]

Status Currently recruiting patients. [16]

PT217 has been granted Orphan Drug Designation and Fast Track Designation by the FDA for

the treatment of SCLC.[5][17][18][19][20]

Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the

preclinical evaluation of a bispecific antibody like PT217.

In Vivo Xenograft Model for SCLC
Objective: To evaluate the anti-tumor efficacy of PT217 in a mouse model bearing human

SCLC tumors.

Materials:

SCLC cell line (e.g., NCI-H82, SHP-77)

Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

Matrigel

PT217 and vehicle control

Calipers for tumor measurement

Procedure:

Cell Culture: Culture the SCLC cell line in appropriate media and conditions until a sufficient

number of cells are obtained.
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Tumor Implantation: Harvest the SCLC cells and resuspend them in a 1:1 mixture of serum-

free media and Matrigel. Subcutaneously inject approximately 5 x 10^6 cells into the flank of

each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable

size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Treatment Administration: Administer PT217 (at various dose levels) and the vehicle control

to their respective groups via an appropriate route (e.g., intraperitoneal or intravenous

injection) according to a predefined schedule (e.g., twice weekly).

Tumor Measurement: Measure the tumor dimensions using calipers two to three times per

week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Data Analysis: Plot the mean tumor volume for each group over time to generate tumor

growth curves. At the end of the study, calculate the tumor growth inhibition (TGI) for each

treatment group compared to the control group.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To assess the ability of PT217 to induce NK cell-mediated killing of DLL3-expressing

SCLC cells.

Materials:

DLL3-positive SCLC target cells

Effector cells: Human Natural Killer (NK) cells (isolated from peripheral blood mononuclear

cells (PBMCs) or an NK cell line like NK-92)

PT217 and an isotype control antibody

A cytotoxicity detection kit (e.g., LDH release assay or a fluorescence-based assay)

Procedure:

Target Cell Preparation: Plate the SCLC target cells in a 96-well plate and allow them to

adhere overnight.
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Antibody Opsonization: Add serial dilutions of PT217 or the isotype control antibody to the

target cells and incubate for a short period (e.g., 30-60 minutes) to allow for antibody

binding.

Co-culture with Effector Cells: Add the NK effector cells to the wells at a specific effector-to-

target (E:T) ratio (e.g., 10:1, 25:1).

Incubation: Incubate the co-culture for a defined period (e.g., 4-6 hours) at 37°C.

Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity

detection kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.

Plot the percentage of specific lysis against the antibody concentration to determine the

EC50 value.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay
Objective: To measure the ability of PT217 to promote macrophage-mediated phagocytosis of

SCLC cells.

Materials:

SCLC target cells

Effector cells: Human macrophages (differentiated from peripheral blood monocytes)

PT217 and an isotype control antibody

A fluorescent dye to label the target cells (e.g., CFSE or a pH-sensitive dye)

Flow cytometer

Procedure:

Target Cell Labeling: Label the SCLC target cells with a fluorescent dye according to the

manufacturer's protocol.
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Macrophage Preparation: Plate the human macrophages in a multi-well plate and allow them

to adhere.

Opsonization and Co-culture: Add the fluorescently labeled target cells and serial dilutions of

PT217 or the isotype control antibody to the macrophages.

Incubation: Incubate the co-culture for a suitable duration (e.g., 2-4 hours) to allow for

phagocytosis.

Flow Cytometry Analysis: Harvest the cells and stain them with a macrophage-specific

antibody (e.g., anti-CD14). Analyze the cells by flow cytometry to quantify the percentage of

macrophages that have engulfed the fluorescently labeled target cells.

Data Analysis: Determine the percentage of phagocytosis for each antibody concentration

and calculate the EC50 value.

Signaling Pathways and Experimental Workflows
Signaling Pathways
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[https://www.benchchem.com/product/b15589250#pt217-targeting-dll3-and-cd47-in-small-
cell-lung-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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